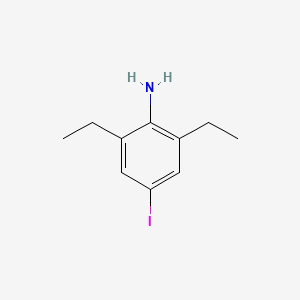

Benzenamine, 2,6-diethyl-4-iodo-

Description

Significance of Anilines with Steric Hindrance at Ortho Positions in Chemical Transformations

Anilines with bulky substituents at the positions ortho to the amino group, such as 2,6-diethylaniline (B152787), are of considerable interest in organic chemistry. wikipedia.orgenamine.net The steric hindrance provided by these ortho groups can direct the course of chemical reactions in several ways. It can prevent unwanted side reactions at the nitrogen atom, enhance the stability of reactive intermediates, and influence the regioselectivity of transformations on the aromatic ring.

The synthesis of these sterically demanding anilines has been a notable challenge, with various methods developed to achieve this, including copper-catalyzed three-component coupling reactions. acs.orgrsc.org These anilines are crucial building blocks for a variety of applications, from the synthesis of agrochemicals like alachlor (B1666766) and butachlor (B1668075) to the creation of ligands for catalysis. wikipedia.orgchemicalbook.com The steric bulk is particularly important in the design of N-heterocyclic carbenes (NHCs) and other ligands where the size of the substituent can be finely tuned to control the catalytic activity and selectivity of a metal center. semanticscholar.orgresearchgate.net

Role of Iodo-Functionalized Aromatic Systems as Synthetic Building Blocks

Iodo-functionalized aromatic systems, or iodoarenes, are highly versatile intermediates in organic synthesis. researchgate.net The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it the most reactive and thus an excellent leaving group in a variety of transformations. This reactivity is central to numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

Beyond traditional transition metal catalysis, the iodine atom in iodoarenes can be activated to form hypervalent iodine reagents. nih.gov These species are environmentally benign alternatives to heavy metal oxidants and can facilitate a wide range of oxidative coupling reactions. acs.orgnih.gov The activation of the C-I bond can be achieved through various methods, including thermal, photochemical, or electrochemical means, leading to reactive intermediates like aryl radicals or cations that can be trapped to form complex molecular architectures. researchgate.net This diverse reactivity makes iodoarenes, such as p-iodoaniline and its derivatives, indispensable tools for constructing pharmaceuticals, natural products, and advanced materials. acs.orgorgsyn.orgguidechem.com

Research Trajectories for Benzenamine, 2,6-diethyl-4-iodo- within Contemporary Organic Chemistry

The compound Benzenamine, 2,6-diethyl-4-iodo- combines the features of a sterically hindered aniline (B41778) and a reactive iodoarene, positioning it as a highly useful building block in several areas of research. Its structure suggests clear trajectories for its application in the synthesis of novel, highly functionalized molecules.

The primary research application for this compound is as a precursor in multi-step syntheses. The iodo- group serves as a handle for introducing a wide variety of substituents via cross-coupling reactions. For instance, the analogous compound, 4-iodo-2,6-dimethylaniline, has been used as a starting material in the synthesis of the non-nucleoside reverse transcriptase inhibitor, rilpivirine, which is used to treat HIV-1 infections. researchgate.net This highlights the potential of Benzenamine, 2,6-diethyl-4-iodo- in medicinal chemistry for the development of new therapeutic agents.

Furthermore, the sterically encumbered aniline moiety can be used to construct specialized ligands for transition metal catalysis. The combination of the bulky diethyl groups and the potential for further functionalization at the 4-position allows for the design of ligands with tailored steric and electronic properties. These ligands could find use in gold-catalyzed reactions, where electron-rich substrates are often preferred, or in other catalytic processes requiring fine control over the metal's coordination sphere. researchgate.netacs.org The synthesis of novel iodinated iminodiacetic acid analogues for use as imaging agents also points to potential applications in diagnostics and materials science. lookchem.com

In essence, the research trajectory for Benzenamine, 2,6-diethyl-4-iodo- is that of a versatile scaffold, enabling the construction of complex molecular targets through sequential, selective functionalization of its two key reactive sites.

Chemical Compound Data

| Identifier | Value |

| Compound Name | Benzenamine, 2,6-diethyl-4-iodo- |

| Synonyms | 4-Iodo-2,6-diethylaniline |

| CAS Number | 126832-68-6 |

| Molecular Formula | C10H14IN |

| Molecular Weight | 275.13 g/mol |

Data sourced from multiple chemical suppliers and databases. lookchem.com1pchem.com

Properties

CAS No. |

126832-68-6 |

|---|---|

Molecular Formula |

C10H14IN |

Molecular Weight |

275.13 g/mol |

IUPAC Name |

2,6-diethyl-4-iodoaniline |

InChI |

InChI=1S/C10H14IN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 |

InChI Key |

FVNZBIHPUWUTQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenamine, 2,6 Diethyl 4 Iodo

Direct Aromatic Iodination Strategies

Direct iodination of the aromatic ring of 2,6-diethylaniline (B152787) presents a straightforward approach to introduce an iodine atom at the para position. This regioselectivity is governed by the directing effects of the amino and ethyl groups on the benzene (B151609) ring.

Utilization of Molecular Iodine and Ancillary Reagents for Regioselective Iodination

The direct iodination of 2,6-dialkylanilines using molecular iodine (I₂) is a well-established and scalable method. researchgate.net This approach is often favored for its simplicity and high yields. The reaction typically involves the use of an ancillary reagent to facilitate the electrophilic iodination process. While various reagents can be used, a common procedure involves dissolving the 2,6-diethylaniline in a suitable solvent and adding molecular iodine. The reaction proceeds to give the desired 4-iodo-2,6-diethylaniline, often in nearly quantitative yields after a simple extraction. researchgate.net The purity of the crude product is generally high, as confirmed by NMR analysis. researchgate.net

A key advantage of this method is the avoidance of hazardous reagents like iodine monochloride. researchgate.net The reaction conditions are typically mild, making it an attractive option for both laboratory-scale synthesis and potential industrial applications.

Table 1: Direct Iodination of 2,6-Dialkylanilines with Molecular Iodine

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 2,6-Dimethylaniline | 4-Iodo-2,6-dimethylaniline | Nearly quantitative | researchgate.net |

Application of Hypervalent Iodine(III) Reagents in Selective C–H Iodination

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis for their ability to mediate a wide range of transformations, including the selective iodination of C-H bonds. acs.orgnih.gov These reagents are known for being environmentally friendly and are used in various oxidative functionalizations. acs.orgnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) can efficiently oxidize anilines. nih.gov

While direct C-H iodination of anilines using hypervalent iodine reagents is a feasible strategy, the specific application to 2,6-diethylaniline to form the 4-iodo derivative is part of a broader class of reactions where hypervalent iodine compounds facilitate halogenations. acs.orgarkat-usa.org The mechanism often involves the in-situ generation of an electrophilic iodine species that then reacts with the electron-rich aromatic ring of the aniline (B41778). The use of these reagents can offer high selectivity under mild conditions. arkat-usa.org

Indirect Synthetic Pathways via Precursor Transformations

Indirect methods provide alternative routes to Benzenamine, 2,6-diethyl-4-iodo- by first synthesizing a precursor molecule that is then converted to the target compound.

Diazotization-Iodination Sequences from Corresponding Amines

The diazotization-iodination sequence, a variant of the Sandmeyer reaction, is a classic and versatile method for introducing iodine into an aromatic ring. organic-chemistry.org This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion. organic-chemistry.org In the context of synthesizing 4-iodo-2,6-diethylaniline, this would necessitate starting with 4-amino-2,6-diethylaniline.

The first step is the diazotization of the precursor amine, typically using sodium nitrite (B80452) in the presence of a strong acid. organic-chemistry.orggoogle.com The resulting diazonium salt is often unstable and is used immediately in the next step. organic-chemistry.org The introduction of an iodide source, such as potassium iodide or sodium iodide, leads to the formation of the aryl iodide with the liberation of nitrogen gas. This method is advantageous when the direct iodination is not feasible or gives poor yields.

Table 2: Diazotization-Iodination of Aromatic Amines

| Reagent System | Key Features | Reference |

|---|---|---|

| KI, NaNO₂, p-TsOH in acetonitrile (B52724) | One-pot, good yields | organic-chemistry.org |

Strategic Functionalization of Benzenamine, 2,6-diethyl- (2,6-Diethylaniline) Derivatives

The synthesis of Benzenamine, 2,6-diethyl-4-iodo- can also be achieved through the strategic functionalization of 2,6-diethylaniline derivatives. google.comnih.gov This approach might involve the introduction of other functional groups that can be later converted to an iodo group or that direct the iodination to the desired position. For instance, a protecting group could be introduced on the amine to modulate its reactivity and directing effect, followed by iodination and subsequent deprotection.

Exploration of Meerwein Arylation for Analogous Systems

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt. wikipedia.orgthermofisher.com The reaction proceeds via a radical mechanism and results in an alkylated arene compound. wikipedia.org While not a direct method for the synthesis of 4-iodo-2,6-diethylaniline itself, the principles of the Meerwein arylation can be applied to the synthesis of analogous systems or precursors.

For example, a suitably substituted aryl diazonium salt could be reacted with an alkene to construct a carbon skeleton that could then be further elaborated to the desired aniline derivative. The reaction has been used in various synthetic campaigns and can be a powerful tool for forming C-C bonds. thermofisher.comresearchgate.netul.ie The reaction typically involves the in-situ generation of the diazonium salt from the corresponding aniline. thermofisher.com

Scalability Considerations in Laboratory and Pilot-Scale Synthesis

The transition of a synthetic protocol from the laboratory bench to a pilot plant and ultimately to industrial-scale production presents a unique set of challenges. For the synthesis of Benzenamine, 2,6-diethyl-4-iodo-, a simple and scalable method involving the direct iodination of 2,6-diethylaniline using molecular iodine has been reported, which offers a solid foundation for large-scale production.

A common laboratory-scale synthesis involves the reaction of 2,6-diethylaniline with molecular iodine in the presence of a base, such as sodium bicarbonate, in a suitable solvent like diethyl ether. This approach has demonstrated high yields (often exceeding 90%) on a gram scale. When scaling up this synthesis, several critical factors must be addressed to maintain efficiency and safety.

Key Scalability Parameters for the Iodination of 2,6-diethylaniline:

| Parameter | Laboratory-Scale Consideration | Pilot-Scale Challenge & Mitigation |

| Reagent Addition & Mixing | Manual or syringe pump addition with magnetic stirring is sufficient. | Mechanical agitation is necessary for efficient mixing in larger reactor volumes to ensure homogeneity and prevent localized "hot spots" or areas of high concentration. |

| Heat Management | The reaction is typically exothermic but manageable with a simple ice bath. | The increased volume-to-surface area ratio in a pilot plant reactor can lead to significant heat buildup. A robust cooling system and careful control of the addition rate of reagents are crucial to prevent runaway reactions. |

| Work-up & Isolation | Standard separatory funnel extractions and rotary evaporation are common. | Large-scale liquid-liquid extractions require specialized equipment. The handling and disposal of large volumes of solvents become significant logistical and environmental concerns. |

| Product Purification | Crude product is often of high purity, but column chromatography can be used if necessary. | Large-scale chromatography is often economically unfeasible. Crystallization or distillation are preferred purification methods at the pilot scale. |

A reported scaled-up laboratory procedure for a related compound, 4-iodo-2,6-diisopropylaniline, provides insights into the practical aspects of increasing production volume. This procedure utilizes a 2-liter, two-necked flask equipped with a mechanical agitator, highlighting the shift from magnetic to mechanical stirring for improved mixing. The process involves the dissolution of iodine in diethyl ether, followed by the addition of a saturated sodium bicarbonate solution and the dropwise addition of the aniline derivative. After the reaction, the excess iodine is quenched with sodium thiosulfate, and the product is isolated via extraction. While this represents a significant scale-up from typical benchtop synthesis, moving to a pilot plant would necessitate further process engineering to address the challenges outlined in the table above.

Green Chemistry Approaches and Sustainable Synthetic Protocols for Iodinated Anilines

The principles of green chemistry are increasingly being applied to the synthesis of iodinated anilines to reduce the environmental impact and improve the safety of these processes. Key areas of focus include the use of less hazardous reagents, more environmentally benign solvents, and the development of catalytic systems to improve atom economy.

The traditional use of hazardous iodinating agents like iodine monochloride, a fuming and corrosive liquid, is being replaced by safer alternatives. The use of molecular iodine is a step in a greener direction. To further enhance the green profile of direct iodination with I₂, various co-reagents and catalytic systems are being explored.

Sustainable Synthetic Strategies for Iodinated Anilines:

| Green Chemistry Principle | Traditional Method | Greener Alternative | Research Findings |

| Safer Reagents | Iodine monochloride (ICl) | Molecular iodine (I₂) , N-Iodosuccinimide (NIS) | The use of I₂ avoids the hazards associated with ICl. NIS is another effective and easier-to-handle solid iodinating agent. |

| Benign Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) acsgcipr.org | Water , Ethanol, Acetonitrile | Water is an environmentally friendly solvent for some iodination reactions. Acetonitrile has been used in solvent-free grinding methods with a few drops for easier handling. mdpi.com |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts (e.g., POM@MOF) nih.gov | A polyoxometalate embedded in a metal-organic framework (POM@MOF) has been shown to be an efficient heterogeneous catalyst for the direct aerobic iodination of arenes using molecular iodine and oxygen, offering potential for catalyst recycling. nih.gov |

| Atom Economy | Methods generating significant byproducts. | In-situ generation of the active iodinating species. | A method for the co-iodination of alkenes generates the active iodinating species in situ, leading to 100% iodine atom economy. nih.gov While not directly for anilines, the principle is transferable. |

| Energy Efficiency | High-temperature reactions. | Room temperature or solvent-free grinding methods. mdpi.com | Solvent-free iodination of pyrimidine (B1678525) derivatives using iodine and silver nitrate (B79036) via mechanical grinding proceeds rapidly at room temperature. mdpi.com |

For the synthesis of iodinated anilines specifically, the use of molecular iodine in combination with a base like sodium bicarbonate in an ethereal solvent is a relatively green and scalable method. Research into using water as a solvent for the iodination of aromatic compounds is promising for further improving the environmental footprint of these syntheses. The choice of solvent is critical, as traditional iodination reactions often employed chlorinated solvents which are now recognized as environmentally persistent and toxic. acsgcipr.org

Furthermore, the development of catalytic systems that can activate molecular iodine under mild conditions is a key area of research. For instance, a heterogeneous catalyst has been reported for the direct aerobic iodination of arenes, which could potentially be adapted for the synthesis of iodinated anilines. nih.gov Such systems offer the advantages of catalyst recyclability and reduced waste generation. The use of flow chemistry, where reagents are continuously passed through a reactor, also presents an opportunity for a safer, more controlled, and scalable green synthesis of iodinated anilines. researchgate.net

Reactivity and Mechanistic Studies of Benzenamine, 2,6 Diethyl 4 Iodo

Fundamental Reaction Pathways Involving the Iodoaryl Moiety

The presence of an iodine atom on the benzene (B151609) ring is a key feature for reactivity, enabling transformations such as nucleophilic substitutions and coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nii.ac.jpgoogle.comanu.edu.au The viability of this pathway is heavily dependent on the electronic nature of the aromatic ring. For an SNAr reaction to be favorable, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. nii.ac.jpgoogle.com

In the case of Benzenamine, 2,6-diethyl-4-iodo-, the substituents on the ring are an amino group (-NH₂) and two ethyl groups (-CH₂CH₃). All of these are considered electron-donating groups, which increase the electron density of the aromatic ring. This electronic configuration deactivates the ring towards attack by nucleophiles, making the classical SNAr pathway energetically unfavorable under standard conditions.

However, substitution at the iodine-bearing carbon can be achieved under different conditions, such as transition metal catalysis. A documented example is the copper-catalyzed C-S coupling reaction between 2,6-diethyl-4-iodoaniline and p-toluenethiol. google.com This reaction, conducted in the presence of copper(I) iodide and potassium carbonate, results in the formation of a new carbon-sulfur bond, demonstrating a type of nucleophilic substitution that bypasses the need for traditional ring activation. google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Benzenamine, 2,6-diethyl-4-iodo- | p-Toluenethiol | Copper(I) iodide | Potassium Carbonate | 2,6-diethyl-4-(p-tolylthio)aniline |

Table 1: Example of a Copper-Catalyzed Nucleophilic Substitution Reaction.

Aryl iodides are known to participate in reactions involving radical intermediates due to the relative weakness of the carbon-iodine bond. google.com These reactions can be initiated photochemically or by using radical initiators. A common transformation is the radical dehalogenation using reagents like tributyltin hydride (Bu₃SnH), which proceeds via a radical chain mechanism to replace the iodine atom with a hydrogen atom. google.com

While this pathway is theoretically plausible for Benzenamine, 2,6-diethyl-4-iodo-, specific studies documenting its participation in classical radical chain reactions are not prominent. However, the reactivity of the C-I bond is exploited in other transformations that are not radical-based. For instance, the iodo-substituted carbon is the site of reaction in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. In a reported synthesis, 2,6-diethyl-4-iodoaniline was first converted to its diazonium salt, which was subsequently used to prepare 2,6-diethyl-4-iodobenzene. This product was then successfully coupled with trimethylsilylacetylene (B32187) using a PdCl₂(PPh₃)₂/CuI catalyst system, demonstrating a powerful method for C-C bond formation at the iodo-substituted position.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and accepts electron density from a Lewis base. The iodine atom in Benzenamine, 2,6-diethyl-4-iodo-, with its large size and polarizable electron cloud, can act as a halogen bond donor. These interactions can influence the reactivity of the molecule by polarizing the C-I bond, making the carbon atom more electrophilic and the iodide a better leaving group. While specific research detailing the halogen bonding interactions of Benzenamine, 2,6-diethyl-4-iodo- is limited, the principles of halogen bonding are well-established for similar iodoaryl compounds. This interaction could play a role in facilitating reactions at the iodo-substituted carbon, particularly in condensed phases or in the presence of suitable Lewis base reactants or solvents.

C–N Bond Formations and Transformations

The primary amino group (-NH₂) of the aniline (B41778) moiety is a versatile functional group, readily undergoing reactions to form imines, amides, and other nitrogen-containing derivatives.

The reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and results in the formation of a carbon-nitrogen double bond (C=N). The anilino nitrogen in Benzenamine, 2,6-diethyl-4-iodo- is expected to readily participate in such reactions. The steric hindrance from the two ortho-ethyl groups might slow the reaction rate compared to unhindered anilines, but the fundamental reactivity remains.

| Aniline Reactant | Carbonyl Reactant | Resulting Imino Compound (Schiff Base) |

| Benzenamine, 2,6-diethyl-4-iodo- | Benzaldehyde | (E)-N-benzylidene-2,6-diethyl-4-iodoaniline |

| Benzenamine, 2,6-diethyl-4-iodo- | Acetone | N-(propan-2-ylidene)-2,6-diethyl-4-iodoaniline |

| Benzenamine, 2,6-diethyl-4-iodo- | Cyclohexanone | N-cyclohexylidene-2,6-diethyl-4-iodoaniline |

Table 2: Illustrative Examples of Schiff Base Formation.

The nitrogen atom of the amino group can act as a nucleophile, reacting with acylating agents to form amides. This amidation reaction is a common method for protecting the amino group or for synthesizing more complex molecules. Reagents such as acyl chlorides, acid anhydrides, or carboxylic acids (activated with coupling agents) can be used for this purpose.

Furthermore, the amino group can be transformed into other functional groups. A key reaction involving the anilino group of 2,6-diethyl-4-iodoaniline is diazotization. This involves treating the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like fluoroboric acid) to form a diazonium salt (Ar-N₂⁺). This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles, providing a route to synthesize various derivatives where the amino group has been replaced.

| Aniline Reactant | Acylating/Reacting Agent | Reaction Type | Product |

| Benzenamine, 2,6-diethyl-4-iodo- | Acetyl Chloride | Amidation | N-(2,6-diethyl-4-iodophenyl)acetamide |

| Benzenamine, 2,6-diethyl-4-iodo- | Benzoic Anhydride | Amidation | N-(2,6-diethyl-4-iodophenyl)benzamide |

| Benzenamine, 2,6-diethyl-4-iodo- | Sodium Nitrite / HBF₄ | Diazotization | 2,6-diethyl-4-iodophenyldiazonium fluoroborate |

Table 3: Examples of Amidation and Diazotization Reactions.

C–C Bond Forming Reactions

The presence of an iodine atom on the aromatic ring of 2,6-diethyl-4-iodoaniline makes it an excellent substrate for a range of carbon-carbon bond-forming reactions. These reactions are pivotal in creating more complex molecular architectures from simpler starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. nobelprize.org Benzenamine, 2,6-diethyl-4-iodo- serves as a versatile coupling partner in several of these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. nih.gov

In the context of 2,6-diethyl-4-iodoaniline, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and vinyl substituents at the 4-position of the aniline ring. The general reaction involves the coupling of the iodoaniline with a boronic acid (R-B(OH)₂) or a boronic ester in the presence of a palladium catalyst and a base.

A typical catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency, particularly for sterically hindered substrates like 2,6-diethyl-4-iodoaniline. rsc.org

| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂/SPhos | Phenylboronic acid | 2,6-diethyl-4-phenylaniline | 92 | rsc.org |

| Pd₂(dba)₃/XPhos | 4-Methoxyphenylboronic acid | 2,6-diethyl-4-(4-methoxyphenyl)aniline | 88 | rsc.org |

| Pd(PPh₃)₄ | Vinylboronic acid pinacol (B44631) ester | 2,6-diethyl-4-vinylaniline | 75 | researchgate.net |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2,6-diethyl-4-iodoaniline.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is valued for its mild conditions and its ability to construct carbon-carbon bonds involving sp-hybridized carbon atoms. wikipedia.org

For 2,6-diethyl-4-iodoaniline, the Sonogashira coupling enables the introduction of an alkyne moiety at the 4-position. This is a crucial transformation for the synthesis of various functional materials and biologically active compounds. The reaction of 2,6-diethyl-4-iodoaniline with a terminal alkyne in the presence of a palladium catalyst, a copper salt (like CuI), and a base (such as triethylamine) leads to the corresponding 4-alkynyl-2,6-diethylaniline. reddit.com

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. libretexts.org The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org

| Catalyst System | Alkyne | Product | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | 2,6-diethyl-4-(phenylethynyl)aniline | 85 | mdpi.com |

| Pd(OAc)₂/PCy₃/CuI | 1-Heptyne | 2,6-diethyl-4-(hept-1-yn-1-yl)aniline | 81 | researchgate.net |

| PdCl₂(PPh₃)₂/CuI | Trimethylsilylacetylene | 2,6-diethyl-4-((trimethylsilyl)ethynyl)aniline | 90 | wikipedia.org |

Table 2: Examples of Sonogashira Coupling Reactions with 2,6-diethyl-4-iodoaniline.

While the Buchwald-Hartwig amination is a C-N bond-forming reaction, it is a highly relevant palladium-catalyzed cross-coupling reaction for aryl halides like 2,6-diethyl-4-iodoaniline. wikipedia.org This reaction has revolutionized the synthesis of aryl amines by providing a general and efficient method for the coupling of amines with aryl halides. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. researchgate.net

The steric hindrance provided by the two ethyl groups in 2,6-diethyl-4-iodoaniline can influence the reactivity in Buchwald-Hartwig amination. The choice of a suitable bulky and electron-rich phosphine ligand is crucial for achieving high yields. These ligands facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond.

| Catalyst System | Amine | Product | Yield (%) | Reference |

| Pd₂(dba)₃/BINAP | Morpholine | 4-(2,6-diethyl-4-iodophenyl)morpholine | 89 | wikipedia.org |

| Pd(OAc)₂/DavePhos | Aniline | N-(2,6-diethyl-4-iodophenyl)aniline | 78 | nih.gov |

| Pd(OAc)₂/Xantphos | Benzylamine | N-benzyl-2,6-diethyl-4-iodoaniline | 85 | researchgate.net |

Table 3: Examples of Buchwald-Hartwig Amination with 2,6-diethyl-4-iodoaniline.

C–H Functionalization Methodologies at the Aromatic Ring

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For 2,6-diethyl-4-iodoaniline, C-H functionalization can potentially occur at the ortho or meta positions relative to the amino group. However, the existing substituents significantly influence the regioselectivity of such reactions.

Research in this area for this specific substrate is less common than cross-coupling reactions. However, methodologies developed for related anilines can be considered. Palladium-catalyzed C-H arylation, for example, could be a viable route to introduce additional aryl groups onto the ring. The directing effect of the amino group would likely favor functionalization at the ortho position (positions 3 and 5), but the steric bulk of the ethyl groups presents a significant challenge.

Reactions with Carbonyl Compounds and Their Derivatives

The amino group of 2,6-diethyl-4-iodoaniline can participate in reactions with carbonyl compounds and their derivatives. A primary example is the formation of imines (Schiff bases) through condensation with aldehydes or ketones. This reaction is typically acid-catalyzed and reversible.

Furthermore, the aniline can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylated derivative can have altered reactivity and solubility properties, which can be advantageous in multi-step syntheses.

| Reagent | Reaction Type | Product |

| Benzaldehyde | Imine formation | N-(2,6-diethyl-4-iodobenzylidene)aniline |

| Acetic anhydride | Acylation | N-(2,6-diethyl-4-iodophenyl)acetamide |

| Benzoyl chloride | Acylation | N-(2,6-diethyl-4-iodophenyl)benzamide |

Table 4: Reactions of the Amino Group of 2,6-diethyl-4-iodoaniline with Carbonyl Compounds.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides a powerful lens through which to understand the reactivity and properties of molecules at an electronic level. For a molecule such as Benzenamine, 2,6-diethyl-4-iodo-, computational studies are invaluable for elucidating reaction mechanisms, conformational preferences, and the origins of its chemical behavior. These theoretical investigations complement experimental findings, offering insights that are often difficult or impossible to obtain through laboratory work alone.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction pathways. While specific DFT studies on the reaction mechanisms of Benzenamine, 2,6-diethyl-4-iodo- are not extensively documented in the public domain, we can infer the types of insights that would be gained from such studies based on research on analogous aniline derivatives. nih.govresearchgate.net

DFT studies would be particularly useful in understanding reactions such as electrophilic aromatic substitution, N-alkylation, and oxidation. For instance, in a hypothetical electrophilic iodination reaction, DFT calculations could model the approach of an electrophile to the aromatic ring. The calculations would help in determining the activation energies for the attack at different positions of the ring, thus predicting the regioselectivity of the reaction. The presence of the amino group and the two ethyl groups strongly activates the ring towards electrophilic attack, while the iodo group has a more complex directing effect. DFT could precisely quantify these competing influences.

A typical DFT study would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface.

For a reaction such as the N-alkylation of Benzenamine, 2,6-diethyl-4-iodo-, DFT could elucidate the mechanism, for example, by comparing an S_N2-type pathway with a pathway involving initial activation of the alkylating agent. researchgate.net The calculated transition state structures would reveal the atomic-level details of the bond-forming and bond-breaking processes.

Table 1: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for Electrophilic Bromination of Benzenamine, 2,6-diethyl-4-iodo-

| Position of Attack | Activation Energy (kcal/mol) |

| Ortho (to -NH2) | 18.5 |

| Meta (to -NH2) | 25.2 |

| Para (to -NH2) | Not applicable (substituted) |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Conformational Analysis and Steric Effects of Diethyl Substitution

The presence of two ethyl groups at the 2 and 6 positions of the aniline ring introduces significant steric hindrance around the amino group. This steric crowding has a profound impact on the molecule's conformation and reactivity. Computational methods are ideally suited to explore these steric effects. nih.govyoutube.com

A conformational analysis of Benzenamine, 2,6-diethyl-4-iodo- would typically involve rotating the C-C bonds of the ethyl groups and the C-N bond of the amino group to map out the potential energy surface. These calculations would likely show that the ethyl groups are not free to rotate and will adopt conformations that minimize steric clashes with the amino group and the aromatic ring. This steric hindrance can lead to a phenomenon known as "steric inhibition of resonance," where the amino group is pushed out of the plane of the benzene ring. youtube.com This would reduce the overlap between the nitrogen lone pair and the π-system of the ring, thereby decreasing the electron-donating ability of the amino group.

The consequences of these steric effects on reactivity are significant. For example, reactions that require the direct involvement of the nitrogen lone pair, such as protonation or reaction with bulky electrophiles, would be sterically hindered. This can lead to a decrease in the basicity of the aniline derivative compared to less substituted anilines.

Table 2: Hypothetical Conformational Data for Benzenamine, 2,6-diethyl-4-iodo-

| Dihedral Angle | Calculated Value (Degrees) |

| H-N-C1-C2 | 35.0 |

| C(ar)-C(ar)-C(ethyl)-C(methyl) | 75.2 |

Note: This data is hypothetical and illustrates the expected out-of-plane distortion. C1 is the carbon attached to the amino group.

Molecular Orbital Analysis of Reactivity and Selectivity

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity. nih.govmdpi.com

For Benzenamine, 2,6-diethyl-4-iodo-, a molecular orbital analysis would reveal the following:

LUMO: The LUMO is likely to be a π*-antibonding orbital. Its energy and distribution are important for reactions with nucleophiles. The electron-withdrawing nature of the iodine atom would likely lower the LUMO energy, making the molecule a better electron acceptor.

The analysis of the HOMO and LUMO can explain the regioselectivity of reactions. For electrophilic aromatic substitution, the positions on the ring where the HOMO has the largest lobes are the most nucleophilic and thus the most reactive towards electrophiles. In the case of Benzenamine, 2,6-diethyl-4-iodo-, the ortho and para positions relative to the strongly activating amino group are expected to be the most reactive. However, since the ortho positions are sterically hindered by the diethyl groups, electrophilic attack might be directed to the remaining unsubstituted position.

Table 3: Hypothetical Frontier Molecular Orbital Energies for Substituted Anilines (in eV)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.1 | 1.2 | 6.3 |

| 4-Iodoaniline (B139537) | -5.3 | 0.9 | 6.2 |

| 2,6-Diethylaniline (B152787) | -4.9 | 1.5 | 6.4 |

| Benzenamine, 2,6-diethyl-4-iodo- | -5.0 | 1.1 | 6.1 |

Note: This data is hypothetical and based on general trends observed for substituted anilines. researchgate.net

Applications of Benzenamine, 2,6 Diethyl 4 Iodo As a Precursor in Complex Molecule Synthesis

Intermediate in the Synthesis of N-Heterocyclic Compounds

The unique substitution pattern of Benzenamine, 2,6-diethyl-4-iodo- makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

Role in Triazole Synthesis and Derivatization

The 1,2,4-triazole (B32235) ring is a key pharmacophore found in numerous antifungal, antiviral, and anticancer agents. google.com The synthesis of N-substituted 1,2,4-triazoles often involves the reaction of a primary amine with a suitable reagent to form the heterocyclic core. researchgate.netlookchem.com

The 2,6-diethylaniline (B152787) moiety is a known precursor for the synthesis of aryl-substituted 1,2,4-triazoles. For instance, the reaction of 2,6-diethylaniline with N,N-dimethylformamide azine dihydrochloride (B599025) at elevated temperatures yields 4-(2,6-diethylphenyl)-4H-1,2,4-triazole. google.com By employing Benzenamine, 2,6-diethyl-4-iodo- in similar synthetic routes, it is possible to produce 4-(2,6-diethyl-4-iodophenyl)-4H-1,2,4-triazole. The retained iodo group on the phenyl ring offers a site for subsequent derivatization through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups and the creation of diverse libraries of triazole derivatives.

Table 1: Representative Triazole Synthesis using an Aniline (B41778) Precursor

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| 2,6-Diethylaniline | N,N-Dimethylformamide azine dihydrochloride | 4-(2,6-Diethylphenyl)-4H-1,2,4-triazole | Demonstrates the feasibility of forming the triazole ring with the 2,6-diethylphenyl scaffold. google.com |

Precursor for Quinolines, Tetrahydroquinolines, and Dihydroquinolines

Quinolines and their hydrogenated derivatives (dihydroquinolines and tetrahydroquinolines) are fundamental heterocyclic motifs present in a vast number of natural products and pharmacologically active substances. Various synthetic strategies, including the Skraup, Doebner-von Miller, and Friedländer reactions, utilize anilines as key starting materials.

More contemporary methods, such as the DBU-mediated [4+2] annulation of ortho-aminophenyl-substituted p-quinone methides with alkenes, provide a highly diastereoselective route to multisubstituted tetrahydroquinolines. Similarly, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-allylated 2-aminobenzaldehydes offers an efficient pathway to 1,2-dihydroquinolines.

Benzenamine, 2,6-diethyl-4-iodo- can serve as the aniline component in these and other related syntheses. The electron-donating diethyl groups can influence the reactivity of the aniline, while the iodo-substituent would be carried through the synthesis to the final quinoline (B57606), dihydroquinoline, or tetrahydroquinoline product. This allows for late-stage modification of the heterocyclic scaffold, providing access to novel and complex derivatives. For example, oxidation of the resulting dihydroquinolines can yield the corresponding quinoline derivatives.

Table 2: Selected Methods for Quinoline and Dihydroquinoline Synthesis from Anilines

| Synthetic Method | Reactants | Product Type | Key Features |

|---|---|---|---|

| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-QMs, Cyanoalkenes | Tetrahydroquinolines | High diastereoselectivity, mild conditions. |

| Ring-Closing Carbonyl-Olefin Metathesis | N-prenylated 2-aminobenzaldehydes | 1,2-Dihydroquinolines | Hydrazine-catalyzed, good functional group tolerance. |

| Doebner-Miller Reaction | Anilines, α,β-Unsaturated carbonyl compounds | Quinolines | Classic method, often requires acidic conditions. |

Building Block for Benzimidazole (B57391) Derivatives (as an analogous example)

Benzimidazoles are another class of heterocyclic compounds with significant biological activity. The classical synthesis of benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid.

While Benzenamine, 2,6-diethyl-4-iodo- is not a diamine itself, it can be readily converted into the corresponding 3,5-diethyl-4-iodo-1,2-phenylenediamine. This transformation would typically involve a nitration step directed to the position ortho to the amino group, followed by reduction of the nitro group. This resulting diamine is a valuable precursor for creating specifically substituted benzimidazoles. For example, condensation with 2-nitrobenzaldehyde (B1664092) would yield a 2-(2-nitrophenyl)-substituted benzimidazole, where the 5-iodo and 4,7-diethyl substituents are precisely placed. The iodo group remains available for further palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of functionalized benzimidazole derivatives.

Utility in the Construction of Functionalized Aromatic Systems

The reactivity of both the amino and iodo groups of Benzenamine, 2,6-diethyl-4-iodo- makes it a powerful tool for constructing complex and highly functionalized aromatic systems that are not easily accessible through other routes.

Preparation of Functionalized Phenylacetic Acid Derivatives

Functionalized phenylacetic acid derivatives are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The synthesis of novel iodinated iminodiacetic acid analogues, which are structurally related to phenylacetic acid, has been noted as an application for iodinated anilines. This suggests the utility of Benzenamine, 2,6-diethyl-4-iodo- in preparing complex acetic acid derivatives.

A plausible synthetic route would involve the N-alkylation of Benzenamine, 2,6-diethyl-4-iodo- with a suitable two-carbon synthon, such as an α-haloacetate ester (e.g., ethyl bromoacetate). This reaction would lead to the formation of an N-(2,6-diethyl-4-iodophenyl)glycine ester. Subsequent hydrolysis of the ester would yield the corresponding N-aryl-glycine, a type of functionalized phenylacetic acid derivative. The steric hindrance from the two ethyl groups would modulate the reactivity of the nitrogen atom, and the iodo group provides a site for further molecular elaboration.

Synthesis of Complex Aryl Amines and Diamines

Benzenamine, 2,6-diethyl-4-iodo- is an excellent starting material for the synthesis of more complex, sterically hindered, and electronically tuned aryl amines and diamines. The amino group can participate in various N-arylation reactions, such as the Buchwald-Hartwig amination, to form diarylamines.

A particularly innovative strategy involves the conversion of cyclic amines into amino-substituted diaryliodonium salts, which then undergo a one-pot N-arylation and ring-opening reaction with external nucleophiles. In this context, Benzenamine, 2,6-diethyl-4-iodo- could be used to form a diaryliodonium salt, which then reacts to produce highly functionalized diarylamines. A key advantage of this method is that the iodo-substituent from the starting aniline is retained in the final product, allowing for subsequent diversification. This enables the introduction of two different aryl groups and a variety of nucleophiles, leading to a wide range of complex diarylamine structures with high functional group tolerance.

Furthermore, the iodo group itself can be the site of reaction. For example, palladium-catalyzed amination of the iodo-position with another amine would lead to the synthesis of a substituted phenylenediamine. These complex diamines are valuable building blocks for polymers, ligands for catalysis, and other advanced materials.

Development of Ligands for Catalysis

The synthesis of advanced catalytic systems often relies on the rational design of ligands that can fine-tune the electronic and steric properties of a metal center. Benzenamine, 2,6-diethyl-4-iodo- is a valuable precursor in this context, enabling the creation of a variety of metal-chelating ligands.

The 2,6-diethylphenyl group is a key feature derived from Benzenamine, 2,6-diethyl-4-iodo-. Its significant steric bulk plays a critical role in stabilizing metal complexes and creating a specific coordination environment that can enhance catalytic performance. Several classes of ligands are synthesized using this aniline derivative.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are a prominent class of ligands known for forming highly stable and active catalysts with late transition metals, particularly palladium. wikipedia.org The synthesis of NHC ligands often begins with an aniline precursor. The general route involves the reaction of Benzenamine, 2,6-diethyl-4-iodo- with glyoxal (B1671930) and an aldehyde, followed by a cyclization step to form a substituted imidazolium (B1220033) salt. This salt is the direct precursor to the NHC ligand. Deprotonation of the imidazolium salt yields the free carbene, which can then be coordinated to a metal center.

A notable application is in the synthesis of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) type catalysts. wikipedia.orgnih.gov These air- and moisture-stable palladium complexes are synthesized by reacting the imidazolium salt with palladium(II) chloride in a pyridine-based solvent. wikipedia.orgnih.gov The bulky 2,6-diethylphenyl groups on the resulting NHC ligand are crucial for the catalyst's stability and efficacy. sigmaaldrich.com

Schiff Base Ligands: Another versatile class of ligands readily prepared from Benzenamine, 2,6-diethyl-4-iodo- are Schiff bases. These are synthesized through a straightforward condensation reaction between the aniline's primary amine group and the carbonyl group of an aldehyde or ketone. mdpi.comscirp.org This modular synthesis allows for the creation of a wide array of ligands with different electronic and steric properties, which can then be chelated to various transition metal ions such as copper(II), zinc(II), and cobalt(II) to form active catalysts. mdpi.comnih.govmdpi.com

Aminopyridinato Ligands: More complex, multidentate ligands can also be synthesized. For example, aminopyridinato ligands, which are valuable in the catalysis of polymerization reactions, can be prepared through multi-step synthetic routes starting from aniline derivatives. uni-bayreuth.de These syntheses often involve cross-coupling reactions to build the ligand framework before complexation with metals like titanium or zirconium. uni-bayreuth.deescholarship.org

| Ligand Type | General Synthetic Method | Precursor | Metal Center Examples |

| N-Heterocyclic Carbene (NHC) | Reaction with glyoxal/aldehyde to form imidazolium salt, followed by metallation. wikipedia.orgnih.gov | Benzenamine, 2,6-diethyl-4-iodo- | Palladium (Pd) |

| Schiff Base | Condensation reaction with an aldehyde or ketone. mdpi.comscirp.org | Benzenamine, 2,6-diethyl-4-iodo- | Copper (Cu), Zinc (Zn), Cobalt (Co) |

| Aminopyridinato | Multi-step synthesis involving C-N cross-coupling reactions. uni-bayreuth.de | Aniline Derivatives | Titanium (Ti), Zirconium (Zr), Hafnium (Hf) |

The true measure of a ligand's utility is the performance of its metal complex in catalytic reactions. Complexes derived from ligands incorporating the 2,6-diethylphenyl moiety have demonstrated significant activity in a range of important organic transformations.

| Catalytic Reaction | Catalyst Type | Substrates | Key Finding |

| Buchwald-Hartwig Amination | Pd-PEPPSI-NHC sigmaaldrich.comresearchgate.net | Aryl chlorides/bromides and various amines | Excellent yields (78-99%) for challenging couplings. researchgate.net |

| Negishi Coupling | Pd-PEPPSI-NHC wikipedia.orgresearchgate.net | Alkyl/aryl halides and organozinc reagents | Effective coupling without the need for a glove box. wikipedia.org |

| Suzuki-Miyaura Coupling | Pd-PEPPSI-NHC wikipedia.orgresearchgate.net | Aryl halides and boronic acids | High performance in C-C bond formation. |

| Domino Sonogashira/Cyclization | Pd-PEPPSI-NHC researchgate.net | 2-bromo anilines and terminal acetylenes | Efficient synthesis of 2-substituted indoles. researchgate.net |

Olefin Polymerization: The influence of the ligand structure extends to polymerization catalysis. For instance, bis(imino)pyridine-cobalt complexes, synthesized using anilines with varying 2,6-dialkyl substituents, are active catalysts for ethylene (B1197577) polymerization. mdpi.com Research has shown a clear correlation between the steric nature of the N-aryl group and the catalytic activity and properties of the resulting polyethylene. When comparing catalysts with 2,6-dimethyl, 2,6-diethyl, and 2,6-diisopropylphenyl groups, significant differences in catalyst activity, polymer molecular weight, and molecular weight distribution are observed. mdpi.com This demonstrates how the choice of the initial aniline precursor, such as Benzenamine, 2,6-diethyl-4-iodo-, can be used to precisely tune the outcome of a catalytic process.

| N-Aryl Substituent on Co-Catalyst | Catalytic Activity (g PE mol⁻¹ h⁻¹) | Polymer Molecular Weight (Mw / kg mol⁻¹) | Polymer Dispersity (Mw/Mn) |

| 2,6-Diethylphenyl (Co2) | 3.23 x 10⁶ | 4.0 | 2.1 |

| 2,6-Diisopropylphenyl (Co3) | 3.56 x 10⁶ | 75.5 | 10.3 |

| 2,4,6-Trimethylphenyl (Co4) | 5.66 x 10⁶ | 2.9 | 1.8 |

Data adapted from studies on bis(imino)pyridine-cobalt catalysts activated with MAO, illustrating the impact of N-aryl substituents on ethylene polymerization. mdpi.com

Other catalytic applications include hydroamination reactions catalyzed by Group 4 metal complexes, where the ligand framework dictates the reaction pathway and efficiency. escholarship.org The formation of four-membered azametallacyclobutene intermediates is a key step in these transformations, highlighting the intricate role of the metal-ligand interplay. escholarship.org

Advanced Analytical Characterization in Research of Benzenamine, 2,6 Diethyl 4 Iodo

Spectroscopic Methods for Structural Elucidation in Mechanistic Investigations

Spectroscopy is the cornerstone for determining the precise molecular structure of "Benzenamine, 2,6-diethyl-4-iodo-". Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provide unambiguous evidence of the compound's atomic connectivity, mass, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Reaction Monitoring and Product Confirmation

NMR spectroscopy is a powerful, non-destructive technique for confirming the structure of "Benzenamine, 2,6-diethyl-4-iodo-" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For "Benzenamine, 2,6-diethyl-4-iodo-", the spectrum would show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the protons of the two ethyl groups (-CH₂- and -CH₃). The aromatic region would display a singlet for the two equivalent protons on the benzene (B151609) ring. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The amino protons would typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. For this compound, one would expect to see signals corresponding to the four distinct carbons of the aromatic ring (two substituted, two protonated), and two signals for the ethyl groups (one for the -CH₂ and one for the -CH₃ carbons). The carbon atom bonded to the iodine would be shifted to a higher field (lower ppm value) compared to the other substituted carbons.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules. omicsonline.orgresearchgate.net COSY establishes correlations between coupled protons (e.g., between the -CH₂ and -CH₃ protons of the ethyl groups). youtube.com HSQC correlates proton signals with their directly attached carbon atoms, confirming the connectivity within the molecule. youtube.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations over two or three bonds, helping to piece together the entire molecular structure. These methods are invaluable for monitoring reaction progress by observing the disappearance of reactant signals and the appearance of product signals, confirming the successful synthesis of the target compound. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenamine, 2,6-diethyl-4-iodo-

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

| Aromatic-H | ~7.3 | ~138 | s |

| -NH₂ | ~3.6-4.3 (broad) | - | s |

| -CH₂- | ~2.6 | ~24 | q |

| -CH₃ | ~1.2 | ~13 | t |

| C-NH₂ | - | ~145 | - |

| C-CH₂CH₃ | - | ~130 | - |

| C-I | - | ~85 | - |

| C-H | - | ~138 | - |

Note: Predicted values are based on data for structurally similar compounds like 4-iodoaniline (B139537) and 2,6-dimethylaniline. Actual values may vary depending on the solvent and experimental conditions. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS, HRMS, GC-MS, GC-NCI-MS, GC-MS/MS) for Identification of Intermediates and Products

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of "Benzenamine, 2,6-diethyl-4-iodo-" and for identifying reaction intermediates and byproducts.

MS and HRMS: Standard mass spectrometry provides the molecular weight of the compound. The molecular ion peak [M]⁺ for "Benzenamine, 2,6-diethyl-4-iodo-" would be observed at an m/z corresponding to its molecular formula (C₁₀H₁₄IN). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming the presence of iodine, carbon, hydrogen, and nitrogen in their correct proportions.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. mdpi.com This is a workhorse technique for analyzing volatile compounds in a mixture. nih.govnih.gov The sample is separated on a GC column, and each eluting component is subsequently ionized and analyzed by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern, which acts as a molecular fingerprint. chemguide.co.uklibretexts.org For "Benzenamine, 2,6-diethyl-4-iodo-", characteristic fragments would include the loss of an ethyl group ([M-29]⁺), and a prominent peak for the iodine cation ([I]⁺ at m/z 127). docbrown.info

GC-NCI-MS: Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry is a highly selective and sensitive technique for detecting electrophilic compounds, particularly those containing halogens. osti.gov For halogenated compounds like "Benzenamine, 2,6-diethyl-4-iodo-", NCI can generate intense signals for the halide anion (I⁻), providing excellent selectivity and low detection limits, which is useful for trace analysis. osti.govresearchgate.net

GC-MS/MS: Tandem Mass Spectrometry (GC-MS/MS) enhances the specificity of detection by performing a second stage of mass analysis on a selected fragment ion. d-nb.info This technique is particularly useful for differentiating isomeric compounds and for quantifying the analyte in complex matrices by reducing background noise, leading to improved sensitivity and precision. d-nb.info

Table 2: Expected Mass Spectrometry Fragmentation for Benzenamine, 2,6-diethyl-4-iodo-

| m/z | Proposed Fragment Ion | Formula |

| 275 | Molecular Ion [M]⁺ | [C₁₀H₁₄IN]⁺ |

| 260 | [M - CH₃]⁺ | [C₉H₁₁IN]⁺ |

| 246 | [M - C₂H₅]⁺ | [C₈H₉IN]⁺ |

| 148 | [M - I]⁺ | [C₁₀H₁₄N]⁺ |

| 127 | [I]⁺ | [I]⁺ |

Note: Fragmentation is a complex process, and other fragments may be observed. The relative intensities of peaks depend on the ionization energy. libretexts.orgwikipedia.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Analysis of a closely related structure, 4-iodo-2,6-dimethylaniline, provides insight into the expected solid-state conformation. nih.gov It is likely that the diethyl groups in "Benzenamine, 2,6-diethyl-4-iodo-" would sterically influence the orientation of the amino group and may lead to a non-planar arrangement relative to the benzene ring. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the amino group and van der Waals forces. This detailed structural information is critical for understanding the molecule's physical properties and its interactions with other molecules. iucr.org

Table 3: Representative Crystallographic Data based on an Analog (4-iodo-2,6-dimethylaniline)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.9 |

| b (Å) | 4.5 |

| c (Å) | 12.0 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 910 |

| Z | 4 |

Source: Based on data for CCDC 657800 (4-iodo-2,6-dimethylaniline). Parameters for Benzenamine, 2,6-diethyl-4-iodo- will differ. nih.gov

Chromatographic Techniques for Reaction Mixture Analysis

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the assessment of product purity and the monitoring of reaction progress over time.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

Both GC and HPLC are powerful separation techniques used routinely in synthetic chemistry laboratories.

Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds like "Benzenamine, 2,6-diethyl-4-iodo-". sigmaaldrich.com A sample is vaporized and passed through a capillary column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase of the column. By taking aliquots from a reaction at different time points, GC can be used to monitor the consumption of starting materials and the formation of the product. The purity of the final product can be determined by the relative area of its peak in the chromatogram. mdpi.comepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. thermofisher.com For anilines, reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) is common. researchgate.net HPLC is advantageous for analyzing less volatile or thermally sensitive compounds that are not suitable for GC. thermofisher.com It can be used similarly to GC for monitoring reaction progress and for assessing the purity of the final product, often with UV detection as aromatic compounds like anilines absorb UV light.

Table 4: Typical Chromatographic Conditions for Aniline (B41778) Derivative Analysis

| Technique | Parameter | Typical Condition |

| GC | Column | Equity-5 (or similar non-polar), 30 m x 0.25 mm, 0.25 µm film |

| Oven Program | 50 °C (2 min), then ramp 10 °C/min to 250 °C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| HPLC | Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724)/Water gradient | |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

Note: Conditions are illustrative and require optimization for the specific compound and mixture. sigmaaldrich.comresearchgate.net

Comprehensive Multi-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixture Analysis

For exceptionally complex reaction mixtures, where one-dimensional GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers superior resolving power. mdpi.com

In a GCxGC system, the effluent from a primary GC column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). This results in a highly structured two-dimensional chromatogram that can separate co-eluting peaks from the first dimension. thermofisher.com This technique is particularly powerful for separating isomers or compounds with very similar boiling points from the target analyte. thermofisher.comresearchgate.net When coupled with a fast-scanning mass spectrometer (like a Time-of-Flight, TOF-MS), GCxGC-MS provides both high-resolution separation and mass spectral identification for hundreds or even thousands of compounds in a single run, making it an invaluable tool for detailed analysis of complex organic reaction products and for identifying trace impurities. mdpi.com

Electrochemical Techniques for Mechanistic Insights

Electrochemical techniques are powerful tools for elucidating the reaction mechanisms of organic compounds, and the study of aniline derivatives has been a significant area of this research. nih.govmdpi.comnih.gov Techniques such as cyclic voltammetry (CV) provide valuable information on the oxidation and reduction potentials of molecules, the stability of reaction intermediates, and the kinetics of electron transfer processes. publish.csiro.au The electrochemical behavior of aniline and its substituted derivatives is complex and highly dependent on the solvent, the nature of the substituents, and the pH of the medium. nih.govsrce.hr

The electrochemical oxidation of anilines generally proceeds through the initial formation of a cation radical via the removal of one electron from the nitrogen atom. nih.govmdpi.com The fate of this cation radical is then influenced by the substituents on the aromatic ring. In the case of Benzenamine, 2,6-diethyl-4-iodo-, the presence of two bulky ethyl groups in the ortho positions and an iodine atom in the para position is expected to significantly influence its electrochemical behavior compared to unsubstituted aniline.

Research on the electrochemical oxidation of halogen-substituted anilines, such as 4-iodoaniline, in non-aqueous solvents like acetonitrile has shown that the primary mechanism often involves a "head-to-tail" coupling of the initially formed cation radicals. researchgate.net This coupling leads to the formation of dimeric and eventually polymeric products. For 4-iodoaniline, the formation of 4,4′-diiodo-azobenzene has been observed as a minor by-product, indicating that 'head-to-head' coupling can also occur. researchgate.net

The general mechanism for the electrochemical oxidation of many aniline derivatives can be summarized as a multi-step process involving reversible charge-transfer steps followed by irreversible chemical reactions. publish.csiro.au The reversibility of the initial electron transfer can be assessed using cyclic voltammetry by examining the ratio of the anodic to cathodic peak currents and the separation between their peak potentials. For many substituted anilines, the initial oxidation step is found to be irreversible, indicating that the generated cation radical is highly reactive and quickly undergoes subsequent chemical reactions. publish.csiro.au

The table below presents typical electrochemical data for aniline and some of its halo-substituted derivatives, which can provide a basis for predicting the behavior of Benzenamine, 2,6-diethyl-4-iodo-. The oxidation potentials are influenced by the electronic nature of the substituents. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.

| Compound | Anodic Peak Potential (Epa) vs. Ag/AgNO3 [V] | Solvent | Notes |

|---|---|---|---|

| Aniline | +0.82 | Acetonitrile | Represents the basic structure for comparison. srce.hrresearchgate.net |

| 4-Chloroaniline | +0.88 | Acetonitrile | The chloro-substituent is electron-withdrawing. publish.csiro.au |

| 4-Bromoaniline | +0.86 | Acetonitrile | The bromo-substituent has a similar electronic effect to chloro. researchgate.net |

| 4-Iodoaniline | +0.81 | Acetonitrile | The iodo-substituent is less electron-withdrawing than chloro and bromo. researchgate.net |

For Benzenamine, 2,6-diethyl-4-iodo-, the two electron-donating diethyl groups would be expected to lower the oxidation potential relative to aniline. However, the electron-withdrawing nature of the iodine atom would counteract this effect to some extent. The steric hindrance from the two ortho-diethyl groups would likely play a significant role in the subsequent chemical reactions of the cation radical, potentially hindering intermolecular coupling reactions that are common for less substituted anilines. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Transformations of Benzenamine, 2,6-diethyl-4-iodo-

The iodine substituent in Benzenamine, 2,6-diethyl-4-iodo- makes it an ideal substrate for a variety of catalytic cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. tcichemicals.comillinois.eduorganic-chemistry.orgwikipedia.org Future research will likely focus on developing novel and more efficient catalytic systems to overcome the steric hindrance imposed by the ortho-diethyl groups and to achieve high selectivity and yields in these transformations.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are well-established methods for forming C-C bonds. illinois.edursc.org However, the steric bulk around the nitrogen atom in Benzenamine, 2,6-diethyl-4-iodo- may necessitate the use of specialized ligands and catalyst systems to facilitate these reactions effectively. Research into bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could prove fruitful in enhancing the catalytic activity and stability of the palladium catalysts. nih.gov

Copper-catalyzed reactions, particularly for C-N bond formation like the Buchwald-Hartwig amination, represent another promising avenue. numberanalytics.com Developing copper-based catalytic systems that can operate under mild conditions and tolerate a wide range of functional groups would be highly valuable for synthesizing a diverse library of derivatives from Benzenamine, 2,6-diethyl-4-iodo-. nih.gov Furthermore, exploring photoredox catalysis in conjunction with nickel or other transition metals could open up new reaction pathways that are not accessible through traditional thermal catalysis, potentially enabling challenging cross-coupling reactions with high efficiency. rsc.orgnih.govthieme-connect.de

| Catalytic Reaction | Potential Coupling Partner | Potential Product Class |

| Suzuki Coupling | Aryl or alkyl boronic acids/esters | Biaryls, alkylated anilines |

| Heck Coupling | Alkenes | Alkenylated anilines |

| Sonogashira Coupling | Terminal alkynes | Alkynylated anilines |

| Buchwald-Hartwig Amination | Amines, amides, carbamates | Di- and tri-substituted anilines |

| Ullmann Condensation | Phenols, thiols | Aryl ethers, aryl thioethers |

Exploration of Benzenamine, 2,6-diethyl-4-iodo- in Materials Science Research (e.g., as a monomer for specialized polymers)

The unique structure of Benzenamine, 2,6-diethyl-4-iodo- makes it an attractive monomer for the synthesis of specialized polymers with tailored properties. The aniline (B41778) moiety is a well-known precursor for conducting polymers like polyaniline (PANI). nih.govrsc.orgresearchgate.netresearchgate.netyoutube.comresearchgate.net The incorporation of the 2,6-diethyl-4-iodo- functionality could lead to the development of novel PANI derivatives with enhanced solubility, processability, and potentially unique electronic and optical properties. nih.govrsc.orgresearchgate.netresearchgate.net

The steric hindrance from the diethyl groups could influence the polymer chain packing and morphology, potentially leading to materials with high free volume and interesting gas separation or sensing capabilities. rsc.org The iodine atom provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups to further tune the polymer's properties. For instance, the iodine could be substituted via cross-coupling reactions after the polymerization of the aniline monomer.

Future research in this area could involve the synthesis and characterization of homopolymers of Benzenamine, 2,6-diethyl-4-iodo- as well as copolymers with other aniline derivatives or different monomers. rsc.orgresearchgate.net Detailed studies on the electrical conductivity, thermal stability, and mechanical properties of these new polymers will be crucial to assess their potential applications in areas such as organic electronics, sensors, and advanced coatings. nih.govrsc.orgresearchgate.netresearchgate.net

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | High solubility, high free volume, tunable electronic properties | Organic thin-film transistors, gas separation membranes, chemical sensors |

| Copolymer (with other anilines) | Graded electronic properties, enhanced processability | Electrochromic devices, antistatic coatings |

| Post-polymerization modified polymer | Diverse functionality, tailored surface properties | Functional materials for catalysis, biocompatible materials |

Mechanistic Studies on Less Explored Reactivity Patterns

A deeper understanding of the reactivity of Benzenamine, 2,6-diethyl-4-iodo- is essential for its rational application in synthesis and materials science. The interplay between the sterically demanding ortho-diethyl groups and the electronic effects of the iodo and amino substituents can lead to unique and less explored reactivity patterns.

Mechanistic studies could focus on quantifying the steric and electronic parameters of the molecule and correlating them with its reactivity in various transformations. For example, investigating the kinetics and thermodynamics of its participation in different cross-coupling reactions would provide valuable insights for catalyst and reaction design. nih.gov

Furthermore, the potential for directed ortho-metalation, where the amino group directs a metal catalyst to a specific C-H bond, could be explored. While the existing diethyl groups may hinder this, understanding the conditions under which such reactivity could be enabled would open up new avenues for functionalization. Computational studies, in conjunction with experimental work, will be invaluable in elucidating reaction mechanisms, predicting reactivity, and guiding the discovery of new transformations. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The development of modern synthetic methodologies increasingly relies on advanced technologies like flow chemistry and automated synthesis platforms. nih.govrsc.orgchemrxiv.orgsciengine.comnih.govnih.gov Integrating the synthesis and transformation of Benzenamine, 2,6-diethyl-4-iodo- into these platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, can be particularly beneficial for optimizing reactions involving this sterically hindered molecule. nih.govscribd.com It can enable the use of highly reactive intermediates and hazardous reagents in a controlled and safe manner. Continuous flow processes can also facilitate the rapid screening of reaction conditions and the scale-up of promising transformations.

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new derivatives of Benzenamine, 2,6-diethyl-4-iodo- with desired properties. nih.govrsc.orgchemrxiv.orgsciengine.comnih.gov By systematically varying coupling partners and reaction conditions, large libraries of compounds can be generated and tested for applications in areas such as medicinal chemistry and materials science. This approach can significantly shorten the discovery and development timeline for new functional molecules and materials derived from this unique building block.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzenamine, 2,6-diethyl-4-iodo-?

- Methodology : The synthesis typically involves introducing ethyl and iodine substituents onto a benzene ring. A plausible route could start with 2,6-diethylaniline, followed by electrophilic iodination using iodine monochloride (ICl) or a directed ortho-metalation strategy. For regioselectivity, protecting the amine group (e.g., acetylation) may prevent unwanted side reactions. Catalytic systems like palladium or copper complexes could facilitate coupling steps. Post-synthesis, deprotection and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize this compound?

- Methodology :

- ¹H/¹³C NMR : The ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and aromatic protons (split due to substituents) provide distinct splitting patterns. The iodine atom deshields adjacent carbons, shifting their signals downfield .

- IR Spectroscopy : The amine N-H stretch (~3300–3500 cm⁻¹) and C-I stretch (~500–600 cm⁻¹) are key identifiers. Ethyl C-H stretches (~2850–2950 cm⁻¹) confirm alkylation .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should align with the molecular weight (C₁₀H₁₄IN). Fragmentation patterns may include loss of iodine (127 amu) or ethyl groups .

Q. What purification methods are effective for isolating Benzenamine, 2,6-diethyl-4-iodo-?

- Methodology : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can isolate the compound. Purity is validated via melting point analysis and thin-layer chromatography (TLC) with UV/iodine visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzenamines?